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Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)benzoate

Cat. No.: B082815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
(4-fluorophenyl)benzoate, a key intermediate in various chemical syntheses. This document

details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties
Ethyl 4-(4-fluorophenyl)benzoate is an organic compound with the following chemical

structure:

IUPAC Name: Ethyl 4-(4-fluorophenyl)benzoate Molecular Formula: C₁₅H₁₃FO₂ Molecular

Weight: 244.26 g/mol [1]

Spectroscopic Data
The following sections present the key spectroscopic data for Ethyl 4-(4-
fluorophenyl)benzoate, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Ethyl 4-(4-fluorophenyl)benzoate was recorded in deuterated

chloroform (CDCl₃) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts

per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.1 Doublet (d) 2H Aromatic Protons

7.65-7.5 Multiplet (m) 4H Aromatic Protons

7.15 Triplet (t) 2H Aromatic Protons

4.4 Quartet (q) 2H -OCH₂CH₃

1.4 Triplet (t) 3H -OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

While a specific ¹³C NMR spectrum for Ethyl 4-(4-fluorophenyl)benzoate was not found in the

available literature, the expected chemical shifts can be predicted based on the analysis of

similar compounds like ethyl benzoate. The predicted chemical shifts are presented below.

Chemical Shift (ppm) Assignment

~166 C=O (Ester Carbonyl)

~128-132 Aromatic Carbons

~115-116 Aromatic Carbons (C-F)

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Infrared (IR) Spectroscopy
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Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. This technique is particularly useful for identifying functional

groups. The characteristic IR absorption bands for Ethyl 4-(4-fluorophenyl)benzoate are

predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1600, ~1500 Medium-Strong C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Ester)

~1220 Strong C-F Stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the

analysis of organic molecules.

The mass spectrum of Ethyl 4-(4-fluorophenyl)benzoate shows a molecular ion peak ([M]⁺)

at m/z = 244, which corresponds to the molecular weight of the compound.[2] The

fragmentation pattern is consistent with that of aromatic esters.

m/z Ion

244 [M]⁺ (Molecular Ion)

199 [M - OCH₂CH₃]⁺

171 [M - COOCH₂CH₃]⁺

123 [C₆H₄CO]⁺

95 [C₆H₄F]⁺
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR

spectrometer. The sample is dissolved in a deuterated solvent, commonly CDCl₃, and

transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing. The data is acquired and processed using the

spectrometer's software.

FT-IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied

to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer

equipped with an EI source. The sample is introduced into the ion source, where it is vaporized

and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are

then accelerated and separated by the mass analyzer.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl 4-
(4-fluorophenyl)benzoate.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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